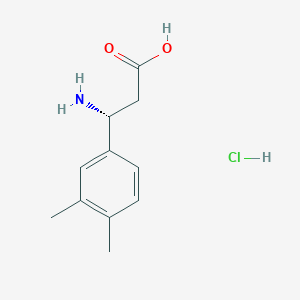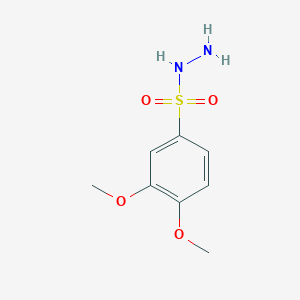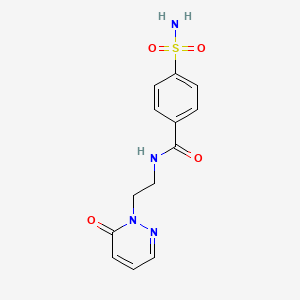
2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMEB and is a benzamide derivative. BMEB has been found to have a wide range of biochemical and physiological effects, making it a promising compound for scientific research.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
2-Bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide is a compound that can be involved in various chemical syntheses and transformations. For instance, the compound can participate in copper-catalyzed intramolecular O-arylation reactions. These reactions are a method for synthesizing a wide range of 2-substituted benzoxazoles from N-(2-iodo-/bromo-phenyl)benzamides, and even the less reactive N-(2-chlorophenyl)benzamides, using methyl 2-methoxybenzoate as the ligand under mild conditions (Fengtian Wu et al., 2014). This highlights the compound's utility in facilitating the formation of heterocyclic compounds through efficient and straightforward synthetic routes.
Antipathogenic Activity
Compounds related to 2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide, specifically thiourea derivatives containing bromo and chloro substituents, have demonstrated significant antipathogenic activities. These activities are particularly notable against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms. The presence of bromide or fluorine, along with two or three chloride atoms on the N-phenyl substituent of the thiourea moiety, correlates with the anti-microbial efficacy of these compounds, showcasing their potential in the development of new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Crystal Structure Analysis
The study of the crystal structure and theoretical analysis of similar compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, provides insights into the molecular configurations and interactions that underpin their chemical reactivity and potential biological activities. Such analyses involve examining the supramolecular packing arrays involving hydrogen bonds and intermolecular interactions, which are crucial for understanding the physical properties and reactivity of these compounds (Efraín Polo et al., 2019).
Novel Synthetic Applications
Exploring new synthetic applications, compounds like 2-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzamide can be used as intermediates in the creation of more complex molecules. For example, the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives demonstrates the versatility of bromo-containing compounds in organic synthesis, leading to high-yield production of valuable heterocyclic compounds (A. Esteves et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been known to target the respiratory system .
Mode of Action
Compounds with similar structures have been known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to catalyze the nadph-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols .
Result of Action
Similar compounds have been known to have a broad range of catalytic efficiencies .
Propriétés
IUPAC Name |
2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-21-15(12-7-3-5-9-14(12)18)10-19-16(20)11-6-2-4-8-13(11)17/h2-9,15H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPZCKZRUQKIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B2960986.png)
![N-{4-[(3,4-dimethylphenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2960988.png)

![2-benzyl-N,N-dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B2960995.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2960999.png)
![5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2961001.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2961002.png)
![3-[[(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2961003.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2961005.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2961006.png)
![N-Methyl-4-{[4-(methylcarbamoyl)phenyl]disulfanyl}benzamide](/img/structure/B2961007.png)